2,5-dichloro-N-[(1Z)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline
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Overview
Description
2,5-dichloro-N-[(1Z)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline is a complex organic compound characterized by its unique structure, which includes dichloroaniline and dithioloquinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-[(1Z)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline typically involves multiple steps. One common method starts with the preparation of the dithioloquinoline core, followed by the introduction of the dichloroaniline group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve safety. The use of catalytic hydrogenation and Bamberger rearrangement are common techniques employed to achieve the desired product with high efficiency and minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-[(1Z)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as (diacetoxyiodo)benzene.
Reduction: Catalytic hydrogenation is often used to reduce specific functional groups within the molecule.
Substitution: Halogenation and other substitution reactions are common, particularly involving the dichloroaniline moiety.
Common Reagents and Conditions
Common reagents include thionyl chloride for chlorination reactions and various oxidizing agents for oxidation reactions. Reaction conditions often involve controlled temperatures and pressures to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinolin-1-ones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2,5-dichloro-N-[(1Z)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism by which 2,5-dichloro-N-[(1Z)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,4-dichloro-N-[(1Z)-4,4,5,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline
- 3,4-dichloro-N-[(1Z)-4,4,6-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline
Uniqueness
The uniqueness of 2,5-dichloro-N-[(1Z)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline lies in its specific substitution pattern and the presence of both dichloroaniline and dithioloquinoline moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C19H16Cl2N2S2 |
---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
N-(2,5-dichlorophenyl)-4,4,7-trimethyl-5H-dithiolo[3,4-c]quinolin-1-imine |
InChI |
InChI=1S/C19H16Cl2N2S2/c1-10-4-6-12-14(8-10)23-19(2,3)17-16(12)18(25-24-17)22-15-9-11(20)5-7-13(15)21/h4-9,23H,1-3H3 |
InChI Key |
VYALTWNMADGZRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=C(C(N2)(C)C)SSC3=NC4=C(C=CC(=C4)Cl)Cl |
Origin of Product |
United States |
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